molecular formula C6H3N3O3S2 B098937 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol CAS No. 16865-27-3

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B098937
CAS No.: 16865-27-3
M. Wt: 229.2 g/mol
InChI Key: XASNJDVTZFCZPT-UHFFFAOYSA-N
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Description

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a nitro-substituted furan ring fused to a 1,3,4-thiadiazole core with a thiol (-SH) functional group.

Properties

IUPAC Name

5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3S2/c10-9(11)4-2-1-3(12-4)5-7-8-6(13)14-5/h1-2H,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASNJDVTZFCZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371801
Record name 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16865-27-3
Record name 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16865-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Thioamide-Hydrazine Reaction :
    A thioamide (e.g., 5-nitro-2-furoyl thioamide) reacts with hydrazine hydrate in an inert solvent (e.g., ethanol or methanol) at 30–60°C. This step generates an amidrazone intermediate via hydrogen sulfide elimination.

    RCSNH2+N2H4RC(NH)NHNH2+H2S\text{RCSNH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{RC(NH)NHNH}_2 + \text{H}_2\text{S} \uparrow
  • Carbon Disulfide Addition :
    The amidrazone reacts with excess carbon disulfide and alkali metal hydroxide (e.g., KOH) to form an iminodithiocarbazate intermediate, which cyclizes to the thiadiazole ring upon heating.

  • Acidification and Purification :
    The reaction mixture is acidified with concentrated sulfuric acid to precipitate the thiol product. Subsequent washing with water and recrystallization from ethanol yields high-purity material.

Table 1: Optimized Conditions for Single-Batch Synthesis

ParameterValue/RangeImpact on Yield/Purity
Temperature30–60°CHigher temps accelerate cyclization but risk byproducts
Molar Ratio (CS₂:Thioamide)1.5:1Excess CS₂ ensures complete conversion
Acidification AgentH₂SO₄ (conc.)Rapid precipitation minimizes degradation
Yield80–85%Purity: 99.6% after recrystallization

Cyclization and Nucleophilic Substitution Approaches

Alternative routes involve cyclization of nitro-furan hydrazides with carbon disulfide or nucleophilic substitution on preformed thiadiazole rings.

Hydrazide Cyclization

5-Nitro-2-furoic acid hydrazide reacts with carbon disulfide in ethanol under reflux (90°C) to form the thiadiazole core. This method parallels protocols for analogous thiadiazoles, though yields are lower (~70%) due to competing side reactions.

Nitration of Furan-Thiadiazole Intermediates

Post-functionalization of a preassembled thiadiazole-furan hybrid via nitration offers modularity. For example, nitrating 5-(2-furyl)-1,3,4-thiadiazole-2-thiol with nitric acid/sulfuric acid at 0–5°C introduces the nitro group selectively at the 5-position of the furan ring.

Key Challenges:

  • Regioselectivity : Ensuring nitration occurs exclusively on the furan ring requires precise temperature control.

  • Oxidative Degradation : The thiol group is susceptible to over-oxidation, necessitating short reaction times.

Reaction Optimization and Byproduct Management

Industrial processes prioritize minimizing byproducts like 2,5-dimercapto-1,3,4-thiadiazole, which forms via disulfide coupling.

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction homogeneity but complicates purification.

  • Ethanol/Water Mixtures : Enable facile precipitation and reduce disulfide formation.

Temperature and pH Control

  • Cyclization Step : Maintaining pH >12 with KOH suppresses premature acidification and byproducts.

  • Acidification Rate : Slow addition of H₂SO₄ prevents local overheating and thiol oxidation.

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors and advanced purification:

Continuous Flow Synthesis

  • Benefits : Improved heat transfer and reproducibility.

  • Parameters :

    • Residence time: 20–30 minutes

    • Temperature: 50°C

    • Yield: 82% with 98.5% purity.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove sulfate salts and unreacted starting materials.

  • Chromatography : Reserved for high-purity pharmaceutical grades (>99.9%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityKey Limitations
Single-Batch (Thioamide)8599.6HighRequires nitro-furan thioamide synthesis
Hydrazide Cyclization7095ModerateByproduct formation
Post-Assembly Nitration6590LowOxidative degradation risks

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The thiol group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced thiadiazole compounds, and various substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is 5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione , with a molecular formula of C6H3N3O3S2C_6H_3N_3O_3S_2 and a molecular weight of 217.24 g/mol . The presence of the thiadiazole ring contributes to its reactivity and biological activity, making it a versatile compound in synthetic chemistry and medicinal applications.

Chemistry

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to create derivatives with tailored properties for specific applications.

Common Reactions:

  • Oxidation: Reduction of the nitro group to an amino group.
  • Reduction: Formation of different derivatives using reducing agents like sodium borohydride.
  • Substitution: Thiol group participates in substitution reactions leading to various derivatives.

Biology

The compound exhibits notable antimicrobial properties , making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.015 μg/mL . However, it shows limited efficacy against Gram-negative bacteria.

Anticancer Activity: In vitro studies have indicated that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For instance, certain derivatives have demonstrated IC₅₀ values as low as 0.794 μM against breast cancer cells.

Medicine

The therapeutic potential of this compound extends to anticancer and antiviral activities. Its mechanism involves the inhibition of aldose reductase, an enzyme implicated in diabetic complications by affecting the polyol pathway. This suggests potential applications in managing diabetes-related conditions by mitigating osmotic and oxidative stress.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as conductivity and stability. Its unique combination of a nitrofuran moiety and a thiadiazole ring enhances its chemical reactivity and biological activity.

Antimicrobial Evaluation

A series of derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Compounds derived from this class showed promising results against Staphylococcus aureus but were less effective against Escherichia coli.

Anticancer Studies

Research highlighted the potential of modified thiadiazole derivatives in targeting cancer cells effectively. The incorporation of various substituents on the thiadiazole ring was found to enhance anticancer activity significantly.

Mechanism of Action

The mechanism of action of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects . Additionally, the compound can inhibit specific enzymes and pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of thiadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Thiadiazole Derivatives
Compound Name Substituent(s) Key Properties/Activities Reference
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol 5-Nitro-2-furyl, thiol Potential antimicrobial activity; electron-withdrawing nitro group reduces nucleophilicity
5-Amino-1,3,4-thiadiazole-2-thiol Amino (-NH2) Plant growth promotion; electron-donating amino group enhances reactivity
5-(Methylthio)-1,3,4-thiadiazole-2-amine Methylthio (-SCH3) Corrosion inhibition; hydrophobic methylthio improves adsorption on metal surfaces
5-(Benzimidazolyl)-1,3,4-thiadiazole-2-thiol Benzimidazolyl Antimicrobial activity; bulky aromatic group enhances steric interactions
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol 4-Nitrophenyl Higher nucleophilicity due to methyl groups in derivatives; used in biocatalytic synthesis

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents like benzimidazolyl enhance steric hindrance, which may improve target-specific interactions in antimicrobial applications .
Antimicrobial Activity
  • Lincomycin Derivatives : Analogous compounds, such as 7(S)-7-deoxy-7-[5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-ylthio]lincomycin (4b), exhibit antibacterial activity against Gram-positive bacteria, suggesting that the nitro-thiadiazole-thiol moiety contributes to target binding in bacterial enzymes .
  • Benzimidazole Hybrids : Derivatives like 5-[2-(1H-benzo[d]imidazol-1-yl)ethyl]-1,3,4-thiadiazole-2-thiol (7) show broad-spectrum antimicrobial activity, indicating that aromatic substituents enhance membrane penetration .
Carcinogenicity and Toxicity
  • Nitro-Furyl Thiazoles: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent urinary bladder carcinogens in rats , but the thiadiazole-thiol structure in the target compound may mitigate such effects due to differences in metabolic pathways.
  • Hemangioendothelial Sarcomas: Derivatives like 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine induce rare tumors in rats, highlighting the nitro-furyl group’s role in carcinogenicity .

Bioisosteric Comparisons

  • Oxadiazole vs. Thiadiazole : Thiadiazole derivatives generally exhibit superior biological activity compared to oxadiazole bioisosteres due to sulfur’s electronegativity and stronger hydrogen-bonding capacity. For example, 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol derivatives show higher anti-inflammatory activity than oxadiazole counterparts .

Biological Activity

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is an organic compound belonging to the class of nitrofurans, characterized by a furan ring with a nitro group. Its unique thiadiazole structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione. Its chemical formula is C₆H₃N₃O₃S₂, and it has a molecular weight of 217.24 g/mol. The presence of the thiadiazole ring contributes to its reactivity and biological properties.

Target Protein : The primary target of this compound is aldose reductase, an enzyme involved in the polyol pathway. Inhibition of this enzyme can lead to reduced levels of sorbitol and fructose, which are implicated in various diabetic complications.

Biochemical Pathways : The interaction with aldose reductase suggests potential implications in managing diabetic conditions by preventing osmotic and oxidative stress within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.015 μg/mL . In contrast, it showed limited activity against Gram-negative bacteria.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus0.008 - 0.015
Escherichia coli>500

Anticancer Activity

The compound has been evaluated for its anticancer properties as well. In vitro studies indicated that derivatives containing the thiadiazole moiety exhibited cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC₅₀ values as low as 0.794 μM against breast cancer cell lines .

Cell Line IC₅₀ (μM) Reference
MDA-MB-231 (breast cancer)0.794
A549 (lung cancer)0.913

Case Studies

  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this class showed promising results against Staphylococcus aureus but were less effective against Escherichia coli .
  • Anticancer Studies : Research highlighted the potential of modified thiadiazole derivatives in targeting cancer cells effectively. The incorporation of various substituents on the thiadiazole ring was found to enhance anticancer activity significantly .

Q & A

Q. What are the established synthetic pathways for 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol, and what reaction conditions optimize yield?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, analogous thiadiazole-thiol derivatives are synthesized via refluxing hydrazides with carbon disulfide in ethanol, followed by purification through recrystallization . Reaction optimization includes adjusting catalysts (e.g., POCl₃ in some protocols ), solvents (e.g., glacial acetic acid ), and temperature (e.g., reflux at 90°C ). Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • Infrared (IR) spectroscopy : Identifies functional groups like nitro (-NO₂), thiol (-SH), and furyl rings .
  • ¹H-NMR : Resolves proton environments, such as aromatic protons in the furyl and thiadiazole moieties .
  • Elemental analysis : Validates empirical composition . Advanced methods like X-ray crystallography (used for analogous thiadiazoles ) may resolve tautomeric forms.

Q. What are the key physicochemical properties of this compound?

Properties include solubility in polar aprotic solvents (e.g., DMSO), melting point (determined via DSC), and stability under acidic/basic conditions. Thiol-thione tautomerism, observed in similar compounds, impacts reactivity and must be characterized using UV-Vis or NMR .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and tautomeric equilibria. For example, DFT studies on oxadiazole-thiones reveal stabilization of thione forms due to resonance effects . Such analyses predict sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?

Discrepancies may arise from assay conditions (e.g., microbial strains, concentrations). To address this:

  • Standardize testing protocols (e.g., CLSI guidelines).
  • Perform dose-response analyses to establish IC₅₀ values .
  • Use molecular docking to validate target interactions (e.g., enzyme inhibition studies on analogous thiadiazoles ).

Q. How do reaction conditions influence the tautomeric equilibrium between thiol and thione forms?

Solvent polarity, pH, and temperature shift tautomeric equilibria. For instance, polar solvents stabilize thione forms via hydrogen bonding, as shown in IR and NMR studies . Kinetic experiments (e.g., time-resolved spectroscopy) quantify tautomerization rates .

Q. What factorial design approaches optimize synthesis and derivatization of this compound?

Multivariate analysis (e.g., 2³ factorial design) tests variables like temperature, solvent ratio, and catalyst concentration. For example, varying POCl₃ equivalents and reaction time in analogous syntheses identifies optimal conditions for yield and purity .

Q. How does the nitro group at the 5-position of the furyl ring modulate biological activity?

The nitro group enhances electron-withdrawing effects, increasing electrophilicity and interaction with biological targets (e.g., enzyme active sites). Comparative studies with non-nitrated analogs show improved antimicrobial activity in nitro-containing derivatives .

Methodological Notes

  • Synthesis Optimization : Use reflux in POCl₃ for cyclization and ethanol/water mixtures for recrystallization .
  • Tautomerism Analysis : Employ ¹H-NMR in DMSO-d₶ to observe thiol/thione proton shifts .
  • Biological Assays : Pair in vitro testing with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

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